molecular formula C21H27NO3S B2428066 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034586-37-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2428066
CAS No.: 2034586-37-1
M. Wt: 373.51
InChI Key: XHMUTPWCVXUWIZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a thiophene ring, a hydroxyl group, and a tetrahydropyran ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including hydroxylation, alkylation, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution on the thiophene ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific pathways.

    Industry: The compound’s properties make it suitable for use in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide

Uniqueness

What sets N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c23-13-9-17(19-7-4-16-26-19)8-12-22-20(24)21(10-14-25-15-11-21)18-5-2-1-3-6-18/h1-7,16-17,23H,8-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUTPWCVXUWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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